Cas no 1806577-12-7 (3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)

3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride structure
1806577-12-7 structure
商品名:3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride
CAS番号:1806577-12-7
MF:C8H9ClF2N2O
メガワット:222.619667768478
CID:4980389

3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride
    • インチ: 1S/C8H9ClF2N2O/c9-4-5-2-1-3-6(7(5)13-12)14-8(10)11/h1-3,8,13H,4,12H2
    • InChIKey: SIRZNLVQMIBYDY-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC=C(C=1NN)OC(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 173
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 47.3

3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013012356-250mg
3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride
1806577-12-7 97%
250mg
480.00 USD 2021-06-25
Alichem
A013012356-500mg
3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride
1806577-12-7 97%
500mg
847.60 USD 2021-06-25
Alichem
A013012356-1g
3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride
1806577-12-7 97%
1g
1,579.40 USD 2021-06-25

3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride 関連文献

3-(Difluoromethoxy)-2-hydrazinylbenzyl chlorideに関する追加情報

Recent Advances in the Study of 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride (CAS: 1806577-12-7)

The compound 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride (CAS: 1806577-12-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethoxy and hydrazinyl functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to harness its pharmacological properties for treating complex diseases such as cancer and neurodegenerative disorders.

One of the key breakthroughs in the study of this compound is its role as a precursor in the synthesis of hydrazone-based derivatives, which exhibit potent inhibitory activity against specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride could effectively target monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The study highlighted the compound's ability to cross the blood-brain barrier, a critical factor in its therapeutic efficacy.

In addition to its neurological applications, recent research has explored the anticancer potential of this compound. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride derivatives could induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels. The study also emphasized the compound's selectivity towards cancer cells, minimizing off-target effects and reducing toxicity to healthy tissues.

From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that employs green chemistry principles, reducing the use of hazardous reagents and improving overall efficiency. This development is particularly significant for industrial-scale production, ensuring a sustainable supply for further preclinical and clinical studies.

Looking ahead, the future research directions for this compound include further mechanistic studies to elucidate its interactions with biological targets, as well as the development of more potent and selective analogs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The ongoing exploration of 3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride underscores its versatility and potential as a cornerstone in next-generation drug discovery.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited